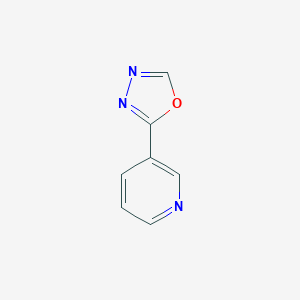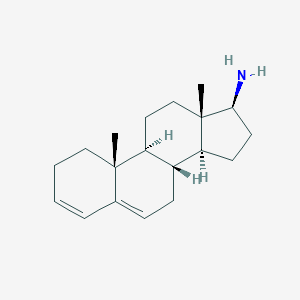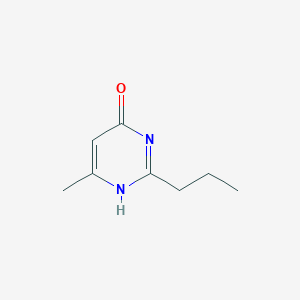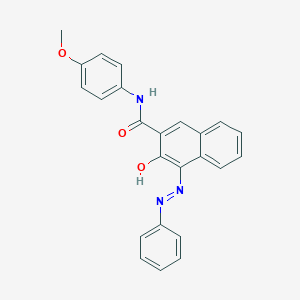
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-, also known as Sudan III, is a synthetic azo dye that is widely used in scientific research. It is a red-colored powder that is soluble in organic solvents and is commonly used as a staining agent in histology and microscopy. Sudan III has also been studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Mecanismo De Acción
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is known to interact with biological molecules such as lipids and proteins. It is believed that 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III binds to the hydrophobic regions of these molecules, resulting in a change in their conformation. This interaction can affect the function of these molecules, leading to potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been studied for its potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III in laboratory experiments is its ability to stain lipids, which can aid in the visualization and quantification of these molecules. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is also relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. However, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has limitations in terms of its specificity. It can stain other molecules besides lipids, which can lead to inaccurate results.
Direcciones Futuras
There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III. One potential direction is the development of new therapeutic applications for 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III. Its ability to interact with biological molecules makes it a promising candidate for drug development. Additionally, further studies can be conducted to better understand the mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III and its effects on biological molecules. This can lead to a better understanding of its potential therapeutic applications.
Métodos De Síntesis
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III can be synthesized through a condensation reaction between 2-naphthol and diazonium salt of p-anisidine in the presence of acid. The reaction results in the formation of an azo bond, which gives 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III its characteristic red color. The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is a straightforward process and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been extensively studied for its applications in scientific research. It is commonly used as a staining agent for lipids in histology and microscopy. 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III is also used in the detection of fatty acids, triglycerides, and cholesterol in biological samples. Additionally, 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- III has been studied for its potential therapeutic applications due to its ability to interact with biological molecules.
Propiedades
Número CAS |
17947-32-9 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)- |
Fórmula molecular |
C24H19N3O3 |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-(4-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-19-13-11-17(12-14-19)25-24(29)21-15-16-7-5-6-10-20(16)22(23(21)28)27-26-18-8-3-2-4-9-18/h2-15,28H,1H3,(H,25,29) |
Clave InChI |
QJRPFHLNEGGALO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Otros números CAS |
17947-32-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



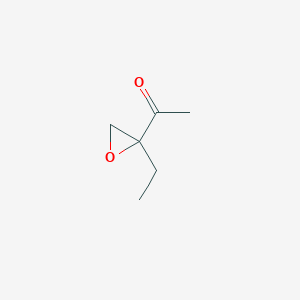
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
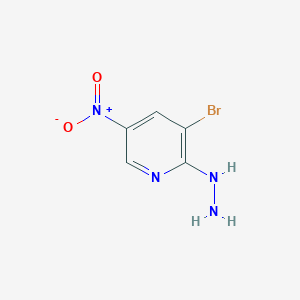

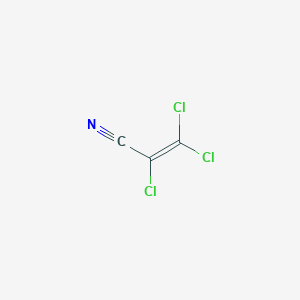
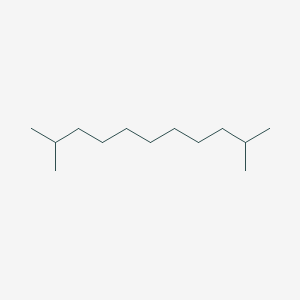
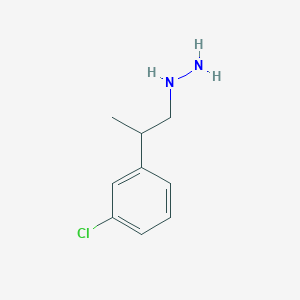
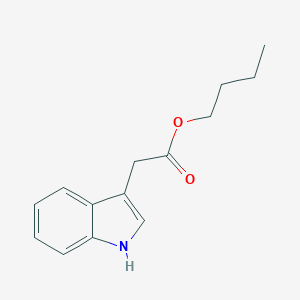
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
